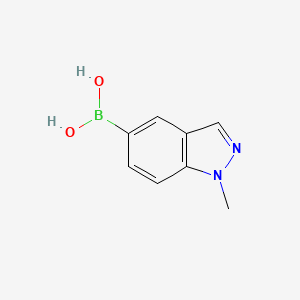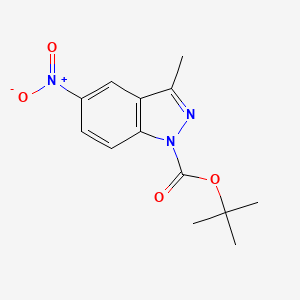
2-Fluoro-5-iodo-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 2-Fluoro-5-iodo-3-methylpyridine, is a halogenated pyridine derivative. Pyridine derivatives are important in the field of medicinal chemistry due to their presence in numerous pharmaceuticals and their potential for creating new chemical entities with biological activity. The presence of both fluorine and iodine atoms in the compound suggests its utility in various chemical transformations and as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of halogenated pyridines can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-fluoropyridines has been achieved through photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonium acetate . Similarly, 2-amino-5-fluoropyridines have been synthesized from anisyl(2-bromopyridinyl)iodonium triflate using a palladium-catalyzed amination sequence . These methods highlight the versatility of halogenated pyridines in cross-coupling reactions and their potential as intermediates for further functionalization.
Molecular Structure Analysis
The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. For example, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the ability to introduce multiple halogens into the pyridine ring, which can be used as intermediates for the synthesis of pentasubstituted pyridines . The electronic effects of the halogens can also affect the reactivity and stability of the molecule, as seen in the synthesis of 5-aryl-2,2'-bipyridines, where the fluorine atoms influence the photophysical properties of the compounds .
Chemical Reactions Analysis
Halogenated pyridines can undergo various chemical reactions, including cross-coupling, halogen dance reactions, and rearrangements. For instance, the Suzuki coupling reaction has been used to synthesize 6-[5-chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine, demonstrating the utility of halogenated pyridines in forming carbon-carbon bonds . Additionally, the aza-Cope rearrangement has been employed in the synthesis of 4-fluoropyridines, showcasing the ability to rearrange and cyclize molecules to form pyridine rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-5-iodo-3-methylpyridine are influenced by the presence of the halogen atoms. Fluorine, being highly electronegative, can enhance the stability of the molecule and affect its reactivity. Iodine, on the other hand, is a larger atom that can be used as a handle for further chemical transformations due to its relatively lower bond strength. The synthesis of related compounds, such as methyl 4-fluoro-3-methylpyridine-2-carboxylate, involves steps like oxidation, nitration, and reduction, which can be indicative of the reactivity of the fluorinated pyridine ring . The thermal behavior of related fluorinated compounds, such as lanthanide complexes with 2-fluorobenzoic acid, also provides insight into the stability of such molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
- 2-Fluoro-5-iodo-3-methylpyridine has been utilized in the efficient functionalization of pyridinylmethyl compounds, such as in the synthesis of cognition-enhancing drugs. For example, it has been used in the preparation of 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), an agent that enhances acetylcholine release (Pesti et al., 2000).
Spectroscopic and Electronic Analysis
- Studies involving 2-Fluoro-5-iodo-3-methylpyridine have focused on its geometrical optimization and spectroscopic analysis using Density-functional theory. Intramolecular hydrogen bonding interactions, molecular orbital energies, and non-linear optic properties have been extensively examined. The compound's electronic influence in various solvents and its reactivity in biological contexts, including protein interactions, have also been a subject of research (Selvakumari et al., 2022).
Halogen Substitution and Isomerization
- Research has been conducted on pyridines substituted with various elements, including 2-Fluoro-5-iodo-3-methylpyridine. This includes studies on halogen/halogen displacement in pyridines, exploring the chemical reactions and structural transformations that occur under different conditions (Schlosser & Cottet, 2002).
Herbicidal Applications
- 2-Fluoro-5-iodo-3-methylpyridine derivatives have been synthesized and evaluated for their herbicidal activities. The compound's effectiveness in inhibiting photosystem II electron transport in plants has been a significant area of research, demonstrating its potential in agricultural applications (Liu et al., 2005).
Pharmaceutical Research
- In pharmaceutical research, 2-Fluoro-5-iodo-3-methylpyridine has been studied for its potential in synthesizing antiviral nucleosides and other therapeutic agents. Its role in creating novel compounds with potential antiviral activities, particularly against herpes viruses, has been explored (Watanabe et al., 1983).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-fluoro-5-iodo-3-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXPRWIQPCLWQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626820 |
Source


|
| Record name | 2-Fluoro-5-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-iodo-3-methylpyridine | |
CAS RN |
205245-17-6 |
Source


|
| Record name | 2-Fluoro-5-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(Dimethylamino)methyl]phenylboronic acid](/img/structure/B1322475.png)


![2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B1322479.png)


![Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B1322489.png)

![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)
